molecular formula C15H20N6O B6636317 N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide

N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide

Cat. No. B6636317
M. Wt: 300.36 g/mol
InChI Key: SLHMWRDLRXMPHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide, also known as DPPZ, is a chemical compound that has been studied for its potential use in scientific research. DPPZ belongs to a class of compounds called piperazine-1-carboxamides, which have been shown to have a variety of biological activities.

Mechanism of Action

N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide is believed to work by binding to DNA through intercalation, which can cause changes in DNA structure and function. N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide has also been shown to inhibit the activity of certain proteins, which can lead to a variety of biological effects.
Biochemical and Physiological Effects:
N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including the induction of DNA damage and apoptosis in cancer cells, the inhibition of bacterial growth, and the modulation of protein-protein interactions. N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide in lab experiments is its versatility, as it can be used for a variety of applications. N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are many potential future directions for research on N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide, including the development of new synthetic methods for the compound, the identification of new biological targets, and the optimization of its properties for specific applications. N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide may also be studied for its potential use in combination with other compounds, or in the development of new drug delivery systems.

Synthesis Methods

N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 1,5-dimethylpyrazole with 4-chloro-2-pyridinecarboxylic acid, followed by reaction with piperazine. Other methods include the reaction of 4-pyridin-2-ylpiperazine with 1,5-dimethylpyrazole-3-carboxylic acid, or the reaction of 4-pyridin-2-ylpiperazine with 1,5-dimethylpyrazole-3-carboxamide.

Scientific Research Applications

N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide has been studied for its potential use in a variety of scientific research applications, including as a DNA intercalator, a fluorescent probe, and an inhibitor of protein-protein interactions. N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide has also been shown to have antimicrobial properties, and has been studied for its potential use in the treatment of bacterial infections.

properties

IUPAC Name

N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O/c1-12-11-13(18-19(12)2)17-15(22)21-9-7-20(8-10-21)14-5-3-4-6-16-14/h3-6,11H,7-10H2,1-2H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHMWRDLRXMPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)NC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide

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